![molecular formula C16H16N2S2 B12567814 2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline CAS No. 189747-86-2](/img/structure/B12567814.png)
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline is a heterocyclic compound with the molecular formula C14H12N2S2 It is a derivative of 1,10-phenanthroline, where the 2 and 9 positions are substituted with methylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with methylsulfanyl reagents under specific conditions. One common method involves the use of methyl iodide and sodium methylsulfide in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atoms at the 2 and 9 positions with methylsulfanyl groups .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenanthroline derivatives.
科学研究应用
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to chelate metal ions, which are essential for microbial growth.
Medicine: Explored for its potential use in cancer therapy as a part of metal-based drugs that can target specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors, due to its unique electronic properties.
作用机制
The mechanism of action of 2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can interfere with various biological processes that depend on these ions. For example, in antimicrobial applications, the chelation of essential metal ions can inhibit the growth and proliferation of microorganisms. In cancer therapy, metal complexes of this compound can induce apoptosis in cancer cells by disrupting metal-dependent cellular pathways .
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: The parent compound, which lacks the methylsulfanyl substitutions.
2,9-Dimethyl-1,10-phenanthroline: Similar structure but with methyl groups instead of methylsulfanyl groups.
2,9-Dichloro-1,10-phenanthroline: Substituted with chlorine atoms instead of methylsulfanyl groups.
Uniqueness
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline is unique due to the presence of methylsulfanyl groups, which impart distinct electronic and steric properties. These modifications enhance its ability to form stable metal complexes and influence its reactivity in chemical reactions. The compound’s unique properties make it valuable for specific applications in catalysis, materials science, and medicinal chemistry .
属性
CAS 编号 |
189747-86-2 |
|---|---|
分子式 |
C16H16N2S2 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
2,9-bis(methylsulfanylmethyl)-1,10-phenanthroline |
InChI |
InChI=1S/C16H16N2S2/c1-19-9-13-7-5-11-3-4-12-6-8-14(10-20-2)18-16(12)15(11)17-13/h3-8H,9-10H2,1-2H3 |
InChI 键 |
RAZOIZFIZLUPJJ-UHFFFAOYSA-N |
规范 SMILES |
CSCC1=NC2=C(C=CC3=C2N=C(C=C3)CSC)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


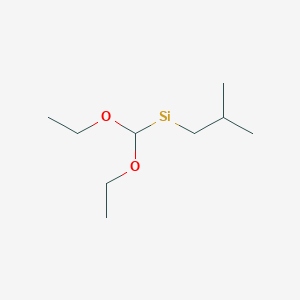
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)
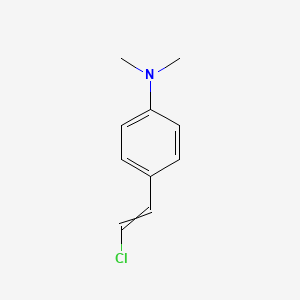

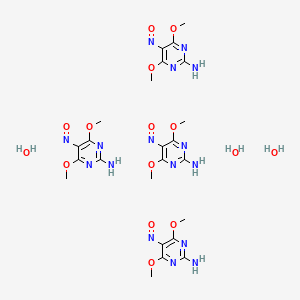
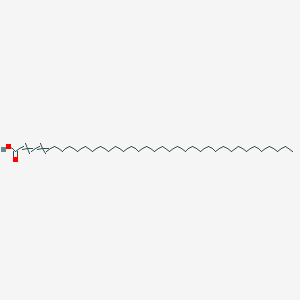

![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
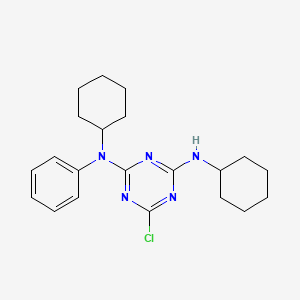
![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
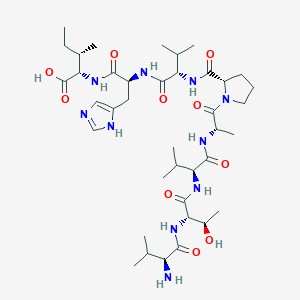

![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
